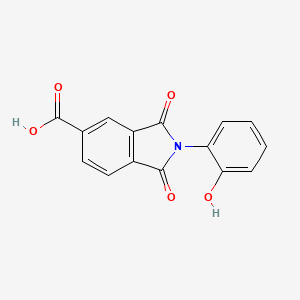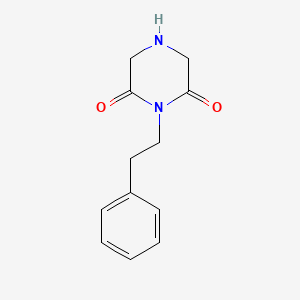
1-クロロ-1-ヨードテトラフルオロエタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-iodotetrafluoroethane is an organofluorine compound with the molecular formula C2ClF4I. It is a colorless, non-flammable gas with a sweet odor. This compound is known for its stability, low vapor pressure, and insolubility in water. It has been utilized in various scientific and industrial applications due to its unique physical and chemical properties.
科学的研究の応用
1-Chloro-1-iodotetrafluoroethane has been used in various scientific research applications, including:
Organic Synthesis: It serves as a reagent in organic synthesis, facilitating the formation of complex organic molecules.
Aerosol Propellants: Due to its stability and non-flammability, it is used as a propellant in aerosol cans.
Solvent for Extraction: It is employed as a solvent for the extraction of organic compounds.
Semiconductor Production: The compound is used in the production of semiconductor materials, contributing to the development of advanced electronic devices.
Pharmaceuticals: It plays a role in the production of pharmaceuticals, aiding in the synthesis of active pharmaceutical ingredients.
作用機序
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
A study has shown that this compound can be adsorbed on various single-walled pristine and doped carbon nanotubes .
Pharmacokinetics
Its physical properties such as boiling point (55-56°c) and density (2308±006 g/cm3, predicted) have been documented .
Result of Action
Its potential use in proteomics research suggests it may have some impact at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-1-iodotetrafluoroethane. For instance, its adsorption on carbon nanotubes is influenced by the type of nanotube used .
生化学分析
Biochemical Properties
(1-Chloro)tetrafluoro-1-iodoethane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research as a biochemical agent. The compound’s interactions with biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to changes in the conformation and activity of the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Chloro)tetrafluoro-1-iodoethane can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (1-Chloro)tetrafluoro-1-iodoethane is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy and potential formation of toxic byproducts. Long-term studies in vitro and in vivo have indicated that the compound can have lasting effects on cellular processes, including sustained changes in gene expression and metabolic activity.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-1-iodotetrafluoroethane can be synthesized from 1,2-dichloro-2-iodo-1,1,2-trifluoroethane. The synthesis involves the substitution of chlorine atoms with fluorine atoms under specific reaction conditions . The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1-Chloro-1-iodotetrafluoroethane involves large-scale chemical reactions using high-purity reagents and advanced equipment to maintain the required reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the necessary quality standards for its intended applications .
化学反応の分析
Types of Reactions
1-Chloro-1-iodotetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine, bromine, and iodine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
類似化合物との比較
Similar Compounds
1-Chloro-1,2,2,2-tetrafluoroethane: Similar in structure but lacks the iodine atom, affecting its reactivity and applications.
1-Bromo-1,2,2,2-tetrafluoroethane: Contains a bromine atom instead of chlorine, leading to different chemical properties and uses.
1-Iodo-1,2,2,2-tetrafluoroethane: Similar but lacks the chlorine atom, influencing its stability and reactivity.
Uniqueness
1-Chloro-1-iodotetrafluoroethane is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
特性
IUPAC Name |
1-chloro-1,2,2,2-tetrafluoro-1-iodoethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF4I/c3-1(4,8)2(5,6)7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPETVAKXQJPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)I)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF4I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342827 |
Source


|
| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-23-4 |
Source


|
| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)




![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)







